molecular formula C27H21N3O B14676792 2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine CAS No. 34964-28-8

2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine

Cat. No.: B14676792
CAS No.: 34964-28-8
M. Wt: 403.5 g/mol
InChI Key: SMODHBVRDUAQDB-UHFFFAOYSA-N
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Description

2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine is a complex organic compound that features an imidazole ring, a phenoxyphenyl group, and a pyridine ring. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .

Preparation Methods

The synthesis of 2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenoxybenzaldehyde with 2-[(1H-imidazol-1-yl)methyl]pyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar solvent like dimethylformamide at elevated temperatures .

Chemical Reactions Analysis

2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts like palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazole and pyridine derivatives .

Scientific Research Applications

2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, affecting their activity. The phenoxyphenyl group can interact with hydrophobic regions of proteins, altering their function. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine can be compared with other imidazole-containing compounds such as:

The uniqueness of this compound lies in its combination of the imidazole, phenoxyphenyl, and pyridine moieties, which confer distinct chemical and biological properties .

Properties

CAS No.

34964-28-8

Molecular Formula

C27H21N3O

Molecular Weight

403.5 g/mol

IUPAC Name

2-[imidazol-1-yl-(4-phenoxyphenyl)-phenylmethyl]pyridine

InChI

InChI=1S/C27H21N3O/c1-3-9-22(10-4-1)27(30-20-19-28-21-30,26-13-7-8-18-29-26)23-14-16-25(17-15-23)31-24-11-5-2-6-12-24/h1-21H

InChI Key

SMODHBVRDUAQDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC3=CC=CC=C3)(C4=CC=CC=N4)N5C=CN=C5

Origin of Product

United States

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